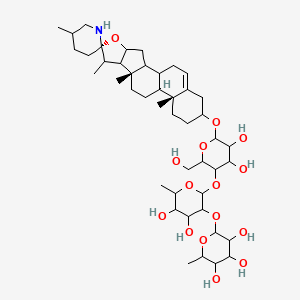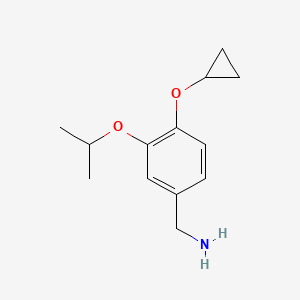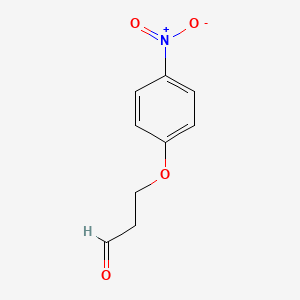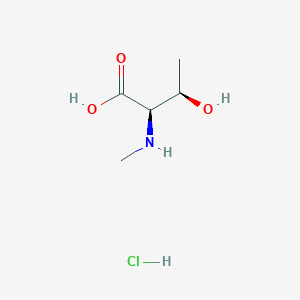![molecular formula C19H28O2 B14803633 (10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one, also known as epiandrosterone, is a naturally occurring steroid hormone. It is a weak androgen and a metabolite of dehydroepiandrosterone (DHEA). This compound is found in most mammals and is known for its role in various biological processes, including the modulation of androgenic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Epiandrosterone can be synthesized from 5-androsten-3β-ol-17-one acetate through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The resulting 5α-androstan-3β-ol-17-one acetate is then hydrolyzed using sodium hydroxide (NaOH) solution to yield epiandrosterone .
Industrial Production Methods
The industrial production of epiandrosterone typically involves the same synthetic route as described above, but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Epiandrosterone undergoes various chemical reactions, including:
Oxidation: Epiandrosterone can be oxidized to form androstanedione.
Reduction: It can be reduced to form 3β-androstanediol.
Substitution: Various functional groups can be introduced at different positions of the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed.
Major Products
Oxidation: Androstanedione
Reduction: 3β-androstanediol
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Epiandrosterone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in modulating androgenic activity and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic effects, including its use in hormone replacement therapy and its anti-aging properties.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Epiandrosterone exerts its effects by interacting with androgen receptors. It has a weak androgenic activity and can modulate the activity of other androgens. It is also known to inhibit the pentose phosphate pathway (PPP) and reduce intracellular NADPH levels. This inhibition can affect various cellular processes, including oxidative stress response and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Androsterone: Another weak androgen and a metabolite of DHEA.
Dehydroepiandrosterone (DHEA): A precursor to epiandrosterone and other androgens.
Testosterone: A potent androgen with stronger androgenic activity compared to epiandrosterone.
Uniqueness
Epiandrosterone is unique due to its weak androgenic activity and its ability to modulate the activity of other androgens. It also has distinct metabolic pathways and biological effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H28O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,12-15,20H,3-7,9-11H2,1-2H3/t12?,13?,14?,15?,18-,19-/m0/s1 |
Clé InChI |
VFORKMIYKGJSEC-DNVSPALZSA-N |
SMILES isomérique |
C[C@]12CCC(CC1CCC3C2=CC[C@]4(C3CCC4=O)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2=CCC4(C3CCC4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)




![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)

![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)

![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
